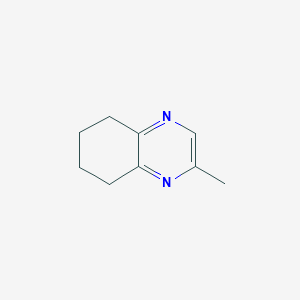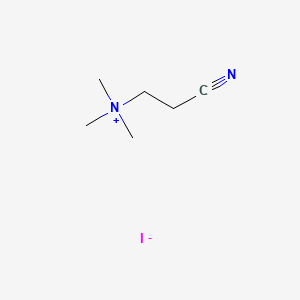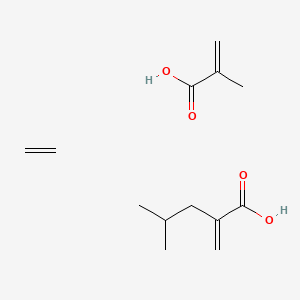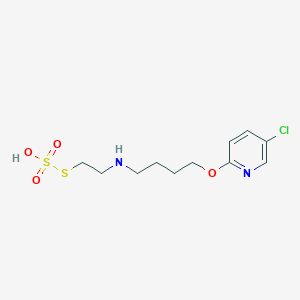![molecular formula C15H14N4O4S B14667670 1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine CAS No. 38293-79-7](/img/structure/B14667670.png)
1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine is a complex organic compound that features both nitro and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine typically involves multi-step organic reactions. A common approach might include:
Formation of the hydrazine core: This can be achieved by reacting hydrazine with an appropriate aldehyde or ketone.
Introduction of the dinitrophenyl group: This step might involve nitration reactions using nitric acid and sulfuric acid.
Addition of the methylsulfanyl group: This could be done through a substitution reaction using a methylthiol reagent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The phenyl and methylsulfanyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl or methylsulfanyl derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine would depend on its specific application. For example:
Biological activity: It might interact with specific enzymes or receptors, inhibiting or activating their functions.
Chemical reactivity: The compound’s functional groups would determine its reactivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine: can be compared with other dinitrophenyl or methylsulfanyl derivatives.
Hydrazones: Compounds with similar hydrazine cores but different substituents.
Uniqueness
- The combination of dinitrophenyl and methylsulfanyl groups in this compound might confer unique chemical properties, such as specific reactivity patterns or biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
38293-79-7 |
|---|---|
Molecular Formula |
C15H14N4O4S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[(2-methylsulfanyl-1-phenylethylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H14N4O4S/c1-24-10-14(11-5-3-2-4-6-11)17-16-13-8-7-12(18(20)21)9-15(13)19(22)23/h2-9,16H,10H2,1H3 |
InChI Key |
YGRXZBGEGGYPLS-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)

![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)
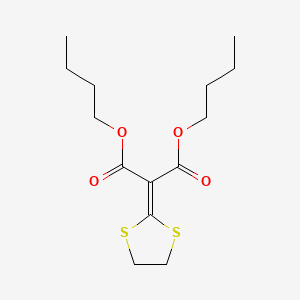
![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)
![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)
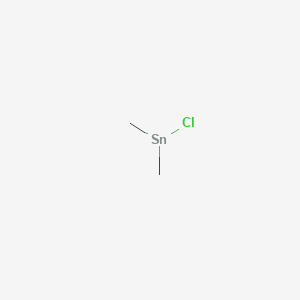
![N-[(Ethylsulfanyl)ethynyl]-N-methylaniline](/img/structure/B14667621.png)

